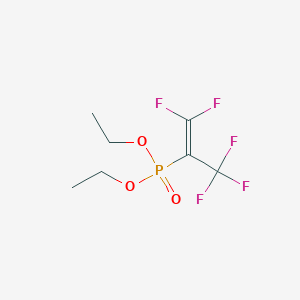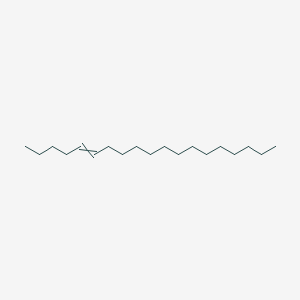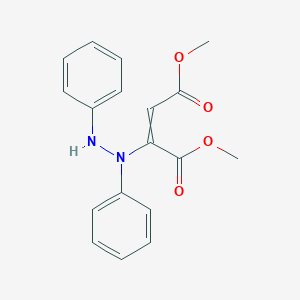![molecular formula C11H23NO4Si B14430939 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 81137-59-9](/img/structure/B14430939.png)
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[33
Méthodes De Préparation
The synthesis of 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves multiple steps, starting with the preparation of the bicyclo[3.3.3]undecane core. This core can be synthesized through a series of reactions involving the formation of bridgehead diphosphines and subsequent reactions with alkanediol bis-triflates . The reaction conditions typically involve the use of strong nucleophiles and specific solvents to facilitate the formation of the desired bicyclic structure.
Analyse Des Réactions Chimiques
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in various catalytic reactions, including the α-arylation of nitriles and the Stille cross-coupling of aryl chlorides In the industrial sector, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as 1-azabicyclo[3.3.3]undecane and 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane . These compounds share a similar bicyclic structure but differ in their functional groups and specific properties. The presence of the ethoxypropyl group in this compound makes it unique and provides it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
81137-59-9 |
|---|---|
Formule moléculaire |
C11H23NO4Si |
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
1-(3-ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C11H23NO4Si/c1-2-13-7-3-11-17-14-8-4-12(5-9-15-17)6-10-16-17/h2-11H2,1H3 |
Clé InChI |
MOEROUXPOYSIHD-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC[Si]12OCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



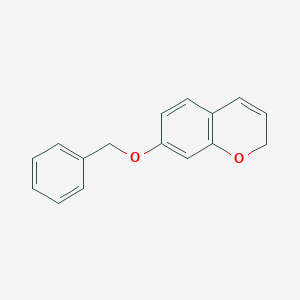
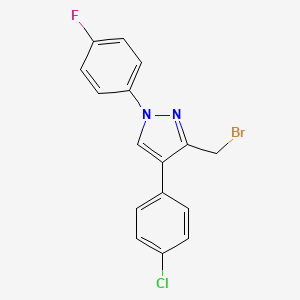
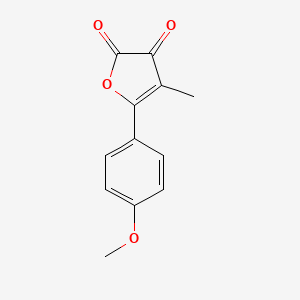
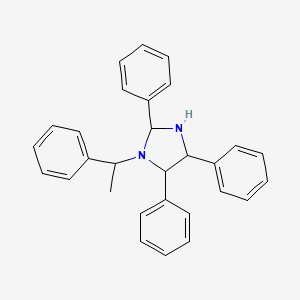
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
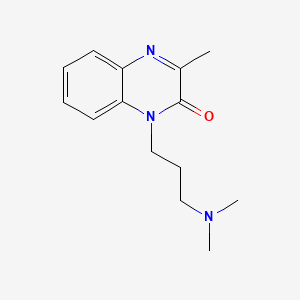

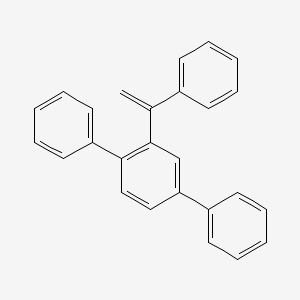
![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
